molecular formula C11H17NO2 B2381462 Cyclohex-3-en-1-yl(morpholino)methanone CAS No. 56049-99-1

Cyclohex-3-en-1-yl(morpholino)methanone

Cat. No.: B2381462
CAS No.: 56049-99-1
M. Wt: 195.262
InChI Key: UCQSWJFLXMGBLU-UHFFFAOYSA-N
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Description

“Cyclohex-3-en-1-yl(morpholino)methanone” is a chemical compound that contains a morpholine ring and a cyclohexene ring . Morpholine is a common motif in organic chemistry and is used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator, and boiler water additive .


Synthesis Analysis

The synthesis of this compound involves the addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole, which is an unprecedented dearomatizing process . Nucleophilic enamines add spontaneously on heteroarenes 3-nitroindole and benzofuran to form a new C–C bond .


Molecular Structure Analysis

The molecular structure of this compound involves a six-membered cyclohexene ring attached to a morpholine ring . The molecular formula is C10H17NO .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. For instance, it has been used in the synthesis of 1,3-diene compounds via a palladium-catalyzed oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds .

Scientific Research Applications

Catalysis and Synthesis

Cyclohex-3-en-1-yl(morpholino)methanone plays a pivotal role in catalysis and organic synthesis, demonstrating its utility in creating complex molecular structures. For instance, its derivatives have been used in highly diastereo- and enantioselective additions of homoenolates to nitrones, catalyzed by N-heterocyclic carbenes. This process facilitates the generation of unusual morpholinone heterocycles, which can be further transformed into optically enriched γ-lactams, showcasing the molecule's versatility in synthesizing chiral compounds (Phillips, Reynolds, & Scheidt, 2008). Moreover, its engagement in stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines via a base-catalyzed cascade reaction highlights its contribution to creating differentially protected morpholines from chiral epoxides, emphasizing its significance in synthetic chemistry (Marlin, 2017).

Material Science and Catalysis

In material science, this compound derivatives are instrumental in advancing catalytic applications. They have been used in the methanol conversion to light olefins over nanostructured catalysts, where the morpholine template significantly impacts the catalyst's properties and performance, including its crystallinity and acid site strength, thereby influencing the overall reaction efficiency and product distribution (Aghamohammadi, Haghighi, & Charghand, 2014).

Antiproliferative Activity

This compound derivatives also exhibit promising biological activities. One such derivative has been synthesized and evaluated for its antiproliferative activity. The compound's structure was elucidated using various spectroscopic methods, and its molecular stability was analyzed through Hirshfeld surface analysis. This research underscores the potential of this compound derivatives in developing novel therapeutic agents (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Environmental Chemistry

In the realm of environmental chemistry, this compound derivatives contribute to the development of green chemistry solutions. A specific derivative has been identified for its role in the preparation of biodiesel from soybean oil, catalyzed by basic ionic liquids. This highlights the derivative's role in enhancing the efficiency and sustainability of biodiesel production processes, offering a renewable energy solution with lower environmental impact (Ren, Zuo, Pan, Chen, & Li, 2014).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities, as morpholine derivatives are known to have a wide range of such activities . Additionally, its use in the synthesis of other compounds, such as 1,3-diene compounds, could be further explored .

Properties

IUPAC Name

cyclohex-3-en-1-yl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-2,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQSWJFLXMGBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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